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CAS No.: 4116-10-3

Cat. No.: B1594424

Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview
2-Chloro-N-methyl-3-oxobutanamide (CAS No. 4116-10-3) is a bifunctional organic molecule

that serves as a valuable intermediate in synthetic chemistry.[1] Its structure is characterized by

the presence of three key reactive centers: a secondary amide, a ketone, and a highly reactive

α-chloro substituent. This unique combination makes it a versatile building block for the

construction of more complex molecular architectures, particularly heterocyclic systems and

compounds with pharmaceutical relevance. The α-ketoamide moiety itself is recognized as a

"privileged structure" in medicinal chemistry, capable of participating in a wide range of

interactions with biological targets.[2][3]

This guide provides an in-depth analysis of the physicochemical properties, spectroscopic

signature, and chemical reactivity of 2-Chloro-N-methyl-3-oxobutanamide. We will explore its

structural nuances, predict its behavior in various chemical environments, and provide

validated protocols for its handling and synthetic application. The insights herein are designed
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to empower researchers to effectively and safely leverage this potent reagent in their discovery

and development workflows.

Molecular Structure and Functional Group Analysis
The strategic value of any reagent begins with a thorough understanding of its structure. The

arrangement of functional groups in 2-Chloro-N-methyl-3-oxobutanamide dictates its

reactivity, stability, and physical properties.

Figure 1: Annotated structure of 2-Chloro-N-methyl-3-oxobutanamide highlighting its key

functional groups.

α-Chloro Ketone: This is the most reactive site on the molecule. The chlorine atom is an

excellent leaving group, and its position alpha to a carbonyl group makes the adjacent

carbon atom highly electrophilic. This site is primed for nucleophilic substitution (Sₙ2)

reactions, serving as a gateway for introducing a wide variety of functional groups.

α-Ketoamide: This motif consists of two adjacent carbonyl groups, creating a system with

complex electronic properties. It is known to be more stable towards plasma esterases and

proteolytic cleavage compared to α-ketoesters or aldehydes, a crucial feature in drug design.

[3] The two carbonyls can engage in hydrogen bonding and dipole interactions, often

constraining the molecule into a pseudo-planar conformation which can be critical for binding

to protein targets.[2][3]

Secondary Amide: The N-H bond provides a hydrogen bond donor site, while the amide

carbonyl is a hydrogen bond acceptor. This functionality is fundamental for intermolecular

interactions and can influence solubility and crystal packing.

Physicochemical Properties
A clear understanding of a compound's physical properties is a prerequisite for its safe

handling, storage, and use in reactions. The data below has been compiled from authoritative

chemical databases.
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Property Value Source

CAS Number 4116-10-3 ChemScene[1]

Molecular Formula C₅H₈ClNO₂ ChemScene[1]

Molecular Weight 149.58 g/mol ChemScene, PubChem[1][4]

Appearance Solid (predicted) General Chemical Principles

Calculated LogP -0.0712 ChemScene[1]

Topological Polar Surface Area 46.17 Å² ChemScene[1]

Hydrogen Bond Donors 1 ChemScene[1]

Hydrogen Bond Acceptors 2 ChemScene[1]

Storage Conditions Sealed in dry, 2-8°C ChemScene[1]

Scientist's Insights: The low calculated LogP value suggests a high degree of polarity and

implies good solubility in polar organic solvents like acetonitrile, DMF, and DMSO, and

potentially limited but significant solubility in water. The presence of both hydrogen bond donors

and acceptors supports this assessment. The recommended storage at 2-8°C indicates that the

compound may be sensitive to heat or prone to slow decomposition at room temperature, a

common trait for highly functionalized, reactive molecules.

Expected Spectroscopic Profile
For a research professional, verifying the identity and purity of a starting material is a non-

negotiable step. The following is a predicted spectroscopic signature of 2-Chloro-N-methyl-3-
oxobutanamide based on its structure.

¹H NMR (Proton NMR):

N-H (Amide): A broad singlet, typically downfield (~6.5-8.0 ppm), whose chemical shift is

highly dependent on solvent and concentration.

C-H (α-Chloro): A singlet around ~4.5-5.0 ppm. The electron-withdrawing effects of the

adjacent chlorine and two carbonyls will shift this proton significantly downfield.
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N-CH₃ (Methyl Amide): A doublet around ~2.8-3.0 ppm, coupling to the N-H proton.

C-CH₃ (Acetyl): A sharp singlet around ~2.2-2.4 ppm.

¹³C NMR (Carbon NMR):

C=O (Ketone): Expected in the range of ~195-205 ppm.

C=O (Amide): Expected in the range of ~165-170 ppm.

C-Cl (α-Carbon): Expected around ~60-70 ppm.

N-CH₃: Expected around ~25-30 ppm.

C-CH₃ (Acetyl): Expected around ~25-30 ppm.

FT-IR (Infrared Spectroscopy):

N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.

C=O Stretches: Two distinct, strong peaks will be observed. The ketone carbonyl will

appear at a higher wavenumber (~1720-1740 cm⁻¹), while the amide carbonyl (Band I) will

appear at a lower wavenumber (~1650-1680 cm⁻¹).

C-Cl Stretch: A peak in the fingerprint region, typically ~600-800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺

due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected

molecular ions would be at m/z 149 (for ³⁵Cl) and 151 (for ³⁷Cl).

Common fragmentation patterns would include the loss of Cl (m/z 114) and cleavage of

the α-carbon bond.

Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Chloro-N-methyl-3-oxobutanamide is dominated by the

electrophilicity of the α-chloro ketone moiety. This makes it an excellent substrate for building
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complex heterocyclic structures.

Nucleophilic Substitution
The primary reaction pathway involves the displacement of the chloride ion by a nucleophile.

This Sₙ2 reaction is highly efficient due to the activation by the adjacent carbonyl group.

Starting Materials

Reaction

Product

2-Chloro-N-methyl-3-oxobutanamide

Sₙ2 Displacement
Solvent: Aprotic Polar (e.g., DMF, Acetonitrile)

Base (Optional, e.g., K₂CO₃)

 Substrate 

Nucleophile (Nu-H)
 e.g., Thioamide, Amine, Thiol

 Reagent 

Substituted Product

 Forms C-Nu Bond 

Byproducts (e.g., HCl, Base·HCl)

Click to download full resolution via product page

Figure 2: General workflow for nucleophilic substitution reactions.

Causality in Experimental Choices:

Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen because they can solvate

the ions formed during the transition state without interfering with the nucleophile (unlike

protic solvents like water or ethanol).
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Base: An acid scavenger, such as potassium carbonate or triethylamine, is often required.

The reaction generates HCl as a byproduct, which can protonate the nucleophile, rendering

it inactive. The base neutralizes this acid, allowing the reaction to proceed to completion.

Hantzsch-Type Thiazole Synthesis
A classic and powerful application of α-haloketones is the Hantzsch thiazole synthesis.

Reacting 2-Chloro-N-methyl-3-oxobutanamide with a thioamide provides a direct and high-

yielding route to highly substituted aminothiazole derivatives, which are common scaffolds in

pharmaceuticals.

Nucleophilic Attack: The sulfur atom of the thioamide attacks the electrophilic carbon,

displacing the chloride.

Cyclization: The nitrogen of the resulting intermediate attacks the ketone carbonyl.

Dehydration: Loss of a water molecule yields the aromatic thiazole ring.

This reaction demonstrates the compound's utility in rapidly building molecular complexity from

simple, commercially available starting materials.

Experimental Protocols
Adherence to validated protocols is essential for safety, reproducibility, and success.

Protocol: General Handling and Safety
As a Senior Application Scientist, my primary directive is to ensure safety. The structural alerts

within this molecule (α-chloro ketone) demand rigorous safety protocols.

Hazard Assessment:

The α-chloro ketone moiety is a known alkylating agent and can be lachrymatory and a skin

irritant.

GHS classifications for similar compounds indicate it may be harmful if swallowed, cause

skin irritation, and potentially cause serious eye damage.[1]
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Mandatory Personal Protective Equipment (PPE):

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when

handling larger quantities (>5 g).

Hand Protection: Nitrile gloves (double-gloving is recommended). Check the manufacturer's

breakthrough time for the specific solvent being used.

Body Protection: A flame-resistant lab coat.

Engineering Controls:

All manipulations of the solid compound and its solutions must be performed inside a

certified chemical fume hood to prevent inhalation of dust or vapors.

Spill & Waste Disposal:

Spills should be absorbed with an inert material (e.g., vermiculite) and collected in a sealed

container.

All waste containing this compound must be disposed of in a designated, labeled hazardous

waste container according to institutional guidelines.

Protocol: Synthesis of 2-Chloro-N-methyl-3-
oxobutanamide
This protocol is a well-established method for the synthesis of α-chloro-β-ketoamides, adapted

for this specific target. It involves the direct chlorination of the corresponding β-ketoamide.

Materials:

N-methyl-3-oxobutanamide (N-methylacetoacetamide)

Sulfuryl chloride (SO₂Cl₂)

Dichloromethane (DCM, anhydrous)

Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure (Self-Validating System):

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-3-oxobutanamide (1.0 eq)

in anhydrous DCM (approx. 0.2 M concentration).

Inert Atmosphere: Purge the system with dry nitrogen. Causality: This prevents side

reactions with atmospheric moisture.

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: The chlorination

reaction is exothermic; cooling prevents over-reaction and the formation of dichlorinated

byproducts.

Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 30-

45 minutes. The rate of addition should be controlled to maintain the internal temperature

below 5°C. Self-Validation Check: A slight yellow color may develop. Vigorous gas evolution

(HCl, SO₂) should be observed.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1

hour, then warm to room temperature. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed. Self-Validation Check: The

product spot should appear at a higher Rf than the more polar starting material.

Workup - Quenching: Slowly and carefully pour the reaction mixture into a beaker containing

an equal volume of cold, saturated NaHCO₃ solution. Causality: This step neutralizes the

acidic byproducts (HCl) and quenches any unreacted sulfuryl chloride. Perform this in the

fume hood as gas evolution will be vigorous.

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract

the aqueous layer twice more with DCM. Combine the organic layers.

Workup - Washing: Wash the combined organic layers sequentially with water and then

brine. Causality: The brine wash helps to remove residual water from the organic phase.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate

the filtrate under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by column chromatography on silica

gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield

the pure product.

Conclusion
2-Chloro-N-methyl-3-oxobutanamide is more than a simple chemical; it is a strategically

designed synthetic tool. Its value lies in the predictable and potent reactivity of its α-chloro

ketone functionality, balanced by the stabilizing and directing influence of the α-ketoamide core.

For researchers in drug discovery and fine chemical synthesis, mastery of this reagent's

properties and handling provides a reliable pathway to novel molecular entities. By

understanding the interplay of its functional groups and adhering to rigorous safety and

experimental protocols, scientists can unlock its full potential as a powerful building block for

innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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